molecular formula C14H21N3O B3011265 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine CAS No. 900641-44-3

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Cat. No.: B3011265
CAS No.: 900641-44-3
M. Wt: 247.342
InChI Key: ZYURQJVFQLIMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.342. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is involved in chemical synthesis, particularly in the creation of various medicinal drugs. One example is the synthesis of 1-amino-4-methylpiperazine, a compound used as an intermediate in drug development. This synthesis involves cyclization reactions and has been studied to optimize production methods and understand the formation of impurities (Kushakova et al., 2004).
  • Additionally, the molecule plays a role in the preparation of other complex compounds, where its reactivity and transformation under various conditions are of interest. For instance, the reaction of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine has been investigated to produce 1-amino-4-methylpiperazine, demonstrating the compound's versatility in chemical reactions (Kushakova et al., 2004).

Biological Activity and Applications

  • The molecule is also studied for its biological activities. It has been explored as a precursor in the synthesis of biologically active substances, including drugs. One notable example is its use in the synthesis of terbinafine, an antifungal medication. This research highlights the importance of N-substituted (naphth-1-yl)methylamines, to which the compound is closely related, in drug development (Kazakov, 2003).
  • A significant area of research is the compound's role in the development of monoamine oxidase inhibitors, specifically in the context of treating neurological conditions. For instance, derivatives of the compound have been synthesized and screened for their inhibitory activity against monoamine oxidase A and B, which are enzymes relevant to mental health disorders (Kaya et al., 2017).
  • Furthermore, research into N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, which are structurally related, has explored their potential as dual inhibitors of cholinesterase and monoamine oxidase. These studies are significant for developing new treatments for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Safety and Hazards

The safety and hazards of similar compounds, such as “2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde”, have been reported. This compound has been classified with the GHS07 pictogram and has hazard statements H302, H312, and H332 .

Mechanism of Action

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13/h2-6,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYURQJVFQLIMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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